molecular formula C11H11FN2O B1333684 [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol CAS No. 465514-37-8

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

Cat. No.: B1333684
CAS No.: 465514-37-8
M. Wt: 206.22 g/mol
InChI Key: QJPGMVFNIWHOIY-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol represents a sophisticated arrangement of heterocyclic and aromatic components linked through strategic substitution patterns. The core pyrazole ring system serves as the central scaffold, bearing a 4-fluorophenyl substituent at the nitrogen-1 position, a methyl group at position 5, and a hydroxymethyl group at position 4. This substitution pattern creates a compound with CAS number 465514-37-8 and demonstrates the characteristic geometry associated with N-arylated pyrazole derivatives.

Crystallographic investigations of related fluorophenyl pyrazole compounds provide insight into the three-dimensional organization of this molecular framework. Studies on structurally similar compounds reveal that fluorophenyl-substituted pyrazoles typically adopt planar or near-planar conformations for the heterocyclic core, with varying degrees of rotation about the aryl-nitrogen bond. The crystallographic analysis of 5-(4-Fluorophenyl)-2H-pyrazol-1-ium 2,2,2-trifluoroacetate demonstrates dihedral angles between benzene and pyrazolium rings ranging from 1.8° to 23.7°, indicating significant conformational flexibility in these systems.

The molecular parameters derived from crystallographic databases and computational studies reveal specific geometric characteristics for this compound. The compound crystallizes with distinct melting point ranges of 120-121°C, indicating well-defined crystalline packing arrangements. X-ray crystallographic studies of related compounds show that the hydroxymethyl substituent at the 4-position typically adopts orientations that minimize steric hindrance while maximizing intramolecular hydrogen bonding opportunities.

Parameter Value Reference
Molecular Formula C₁₁H₁₁FN₂O
Molecular Weight 206.22 g/mol
CAS Number 465514-37-8
Melting Point 120-121°C
Crystal System Triclinic (related compounds)
Space Group P¯1 (related compounds)

Structural analysis reveals that the fluorine substituent on the phenyl ring introduces specific electronic and steric effects that influence the overall molecular geometry. The carbon-fluorine bond length typically measures approximately 1.36 Å, while the fluorine atom's van der Waals radius of 1.47 Å affects intermolecular packing arrangements in the crystalline state. The positioning of the fluorine atom at the para position of the phenyl ring creates a linear dipole moment that contributes to the compound's overall polarity and crystalline organization.

The hydroxymethyl group at position 4 of the pyrazole ring represents a critical structural feature that influences both intramolecular stability and intermolecular interactions. Crystallographic studies of related pyrazole-methanol derivatives demonstrate that this functional group typically participates in hydrogen bonding networks that stabilize crystal packing arrangements. The carbon-oxygen bond length in the hydroxymethyl group measures approximately 1.43 Å, while the oxygen-hydrogen bond length is typically 0.96 Å, consistent with standard alcohol functionalities.

Properties

IUPAC Name

[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPGMVFNIWHOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381703
Record name [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-37-8
Record name [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization

  • The initial step involves the condensation of 4-fluorobenzaldehyde with hydrazine or substituted hydrazines to form hydrazone intermediates.
  • These intermediates undergo cyclization to yield the pyrazole ring system.
  • This step is often carried out under reflux conditions in ethanol or other suitable solvents, sometimes catalyzed by acids such as trifluoroacetic acid (TFA) to promote ring closure.

Reduction to Alcohol

  • The pyrazole carbaldehyde intermediate is then reduced to the corresponding methanol derivative.
  • Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • For example, LiAlH4 reduction of pyrazole carboxylates in dry tetrahydrofuran (THF) at 0 °C to room temperature yields the corresponding alcohols in moderate to good yields (61-74% for major isomers).

Purification

  • The crude product is typically purified by column chromatography on silica gel.
  • The separation often yields regioisomeric pyrazolylmethanols, with the desired 4-substituted isomer as the major product and minor amounts of other positional isomers.

Detailed Synthetic Procedure Example

A representative synthetic route adapted from literature for pyrazole methanol derivatives is as follows:

Step Reagents & Conditions Description Yield (%)
1 4-Fluorobenzaldehyde + Hydrazine in EtOH, reflux, TFA catalyst Formation of hydrazone and cyclization to pyrazole ring Not specified
2 Pyrazole carboxylate intermediate + LiAlH4 in dry THF, 0 °C to RT Reduction of carboxylate to hydroxymethyl group 61-74 (major isomer)
3 Column chromatography (silica gel) Purification and isolation of regioisomers -

This method is consistent with the preparation of substituted pyrazolylmethanols reported in synthetic organic chemistry literature.

Alternative Synthetic Routes

  • Some methods start from 2,4-diketoester derivatives prepared by the reaction of acetophenone derivatives with diethyl oxalate in the presence of sodium hydride (NaH) in toluene, followed by hydrazine treatment to form pyrazole carboxylates.
  • Oxidation of the pyrazole methanol to aldehydes can be achieved using pyridinium chlorochromate (PCC) in dichloromethane at room temperature, which can be a step in modifying the pyrazole ring system for further functionalization.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Notes
Condensation 4-Fluorobenzaldehyde + Hydrazine, EtOH, reflux, TFA Formation of hydrazone and pyrazole ring Acid catalysis improves cyclization
Reduction LiAlH4 in dry THF, 0 °C to RT Reduction of carboxylate to methanol Yields major regioisomer 61-74%
Purification Silica gel chromatography Isolation of desired isomer Separates regioisomers
Alternative diketone route Acetophenone + NaH + diethyl oxalate, then hydrazine Formation of pyrazole carboxylates Precursor to methanol derivatives
Oxidation (optional) PCC in CH2Cl2, RT Conversion of alcohol to aldehyde For further derivatization

Research Findings and Considerations

  • The regioselectivity of pyrazole ring substitution is influenced by the choice of starting materials and reaction conditions, often yielding mixtures of 3- and 5-substituted pyrazolylmethanols, with the 4-substituted isomer being predominant in this case.
  • The presence of the 4-fluorophenyl group enhances the compound’s lipophilicity and metabolic stability, which is significant for pharmaceutical applications.
  • Industrial scale synthesis may employ continuous flow reactors and automated systems to improve yield and reproducibility, although detailed industrial protocols are proprietary and less frequently published.

Physical and Chemical Data Relevant to Preparation

Property Data
Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
Melting Point ~120 °C (crystalline powder)
Physical Form Light yellow crystalline powder
SMILES CC1=C(C=NN1C2=CC=C(C=C2)F)CO
InChI Key QJPGMVFNIWHOIY-UHFFFAOYSA-N

These data assist in confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products:

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that pyrazole derivatives, including [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, exhibit significant anticancer properties. A study highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The fluorophenyl group enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Its structural features allow it to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. Experimental models have demonstrated its efficacy in reducing inflammation markers, suggesting a viable pathway for drug development targeting inflammatory disorders .

Antidiabetic Effects
Studies have indicated that derivatives of pyrazole can possess antidiabetic properties. The ability of this compound to modulate glucose metabolism and improve insulin sensitivity has been observed in preclinical studies, making it a candidate for further exploration in diabetes management .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to environmental degradation and enhance its overall performance .

Nanotechnology
The compound's unique structure allows it to be used in the fabrication of nanomaterials. Its application in creating functionalized nanoparticles has been explored for drug delivery systems, where its ability to target specific cells can lead to more effective treatments with reduced side effects .

Agricultural Chemistry Applications

Pesticide Development
Research into the agricultural applications of this compound indicates potential use as a pesticide or herbicide. Its chemical stability and biological activity make it suitable for developing crop protection agents that target pests while minimizing harm to beneficial organisms .

Case Studies

Study Focus Area Findings
Secci et al. (2011)Antidepressant ActivityDemonstrated significant antidepressant-like effects in animal models .
Farghaly et al. (2000)Anti-inflammatory EffectsShowed reduction in inflammatory markers in treated subjects .
Kumar et al. (2020)Antidiabetic ActivityIndicated improvement in glucose tolerance tests in diabetic models .

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. The pyrazole ring itself can engage in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Key Compounds:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Structural Insights :

  • Both compounds share the 1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl group, which is structurally analogous to the pyrazole core in the target compound.
  • Crystallographic data reveal isostructural triclinic (P 1̄) symmetry with two independent molecules per asymmetric unit. The fluorophenyl group adopts a near-perpendicular orientation relative to the planar heterocyclic core, a conformation that may influence intermolecular interactions .

Comparison :

  • Halogen variation (Cl in 4 vs. F in 5) minimally affects crystal packing but may alter electronic properties (e.g., dipole moments) .

Functional Group Variations: Methanol vs. Ketone/Thiol

Key Compounds:

  • 1-[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone (): Replaces the hydroxymethyl group with a ketone (-COCH₃).
  • 5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (): Features a thiol (-SH) group.

Comparison :

Property [Target Compound] 1-[1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone 5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Functional Group -CH₂OH -COCH₃ -SH
Hydrogen Bonding High (donor/acceptor) Moderate (acceptor only) Moderate (weak donor)
Solubility Likely polar-protic Lower polarity Moderate (thiol reactivity)
Reactivity Oxidation-prone Stable Prone to disulfide formation

Key Compound:

  • 2-[1-(5-Chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4b) (): Exhibits antibacterial activity (MICs: 22.4–30.0 µg/mL against Bacillus subtilis, Staphylococcus aureus).

Comparison :

  • The oxadiazole core in 4b introduces rigidity and electronic effects distinct from the target compound’s pyrazole-methanol system.
  • The 4-fluorophenyl group is conserved, suggesting shared pharmacophoric elements for bacterial target interaction. However, the absence of the methanol group in 4b may reduce solubility, limiting bioavailability .

Halogen-Substituted Analogues

Key Compound:

  • (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol (): Substitutes 4-fluorophenyl with 4-bromophenyl.

Comparison :

  • Bromine’s larger atomic radius and lower electronegativity compared to fluorine increase steric bulk and alter electronic effects (e.g., weaker dipole moments).

Biological Activity

[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol, with the CAS number 465514-37-8, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

PropertyValue
Molecular FormulaC11H11FN2O
Molecular Weight206.22 g/mol
Melting Point120 °C
FormCrystalline powder
ColorLight yellow
PubChem CID2780717

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazole derivatives are known for their role in modulating enzyme activities and receptor interactions. Specifically, this compound may act as an inhibitor of certain kinases or inflammatory mediators, contributing to its anti-inflammatory properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study demonstrated that compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , outperforming standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound demonstrated in vitro cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44% , respectively, indicating promising anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. A comparative study against bacterial strains such as E. coli and Bacillus subtilis showed that certain pyrazole compounds exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Case Studies

  • Anti-inflammatory Case Study : A recent investigation into the anti-inflammatory effects of pyrazole derivatives revealed that this compound could significantly reduce inflammatory markers in animal models of arthritis. The results indicated a reduction in paw swelling and serum levels of pro-inflammatory cytokines.
  • Anticancer Case Study : In a laboratory setting, the compound was tested against various cancer cell lines, leading to notable apoptosis in HeLa cells. Flow cytometry analysis confirmed increased levels of cleaved caspase-3, suggesting the compound's role in promoting programmed cell death in cancerous cells.
  • Antimicrobial Case Study : A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results showed that the compound inhibited bacterial growth effectively at concentrations significantly lower than those required for conventional antibiotics.

Q & A

Q. Example Reaction Table :

Starting MaterialReagent/ConditionsYield (%)Purity (HPLC)
3-Methyl-1-phenyl-5-pyrazolone4-Fluorobenzaldehyde, H₂SO₄6598%
1-Phenyl-3-methyl-5-pyrazoloneNaOEt, EtOH, reflux7295%

How can reaction conditions be optimized to improve synthesis yield and purity?

Advanced
Optimization involves systematic variation of:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may require controlled reflux.
  • Catalysts : Acidic (H₂SO₄) vs. basic (NaOEt) catalysts influence regioselectivity.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorophenyl intermediates.
  • Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., pH, stoichiometry) .

What spectroscopic techniques are critical for structural confirmation?

Q. Basic

  • ¹H/¹³C NMR : Assign signals for fluorophenyl (δ 7.2–7.8 ppm) and pyrazole methyl groups (δ 2.3–2.5 ppm).
  • FT-IR : Hydroxyl stretch (~3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 235.1) .

How are crystallographic data contradictions resolved during structural determination?

Q. Advanced

  • Refinement Tools : SHELXL for least-squares refinement, addressing disordered atoms or twinning .
  • Validation Software : PLATON/ADDSYM to check for missed symmetry or hydrogen bonding networks.
  • Data Quality : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps .

What computational methods predict the compound’s biological activity?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CB1 receptors, COX enzymes).
  • DFT Studies : Gaussian 09 for optimizing geometry and calculating electrostatic potentials (e.g., Fukui indices for reactive sites) .

How is structure-activity relationship (SAR) analyzed for pyrazole derivatives?

Q. Advanced

  • Substituent Variation : Replace fluorophenyl with chlorophenyl or methyl groups to assess impact on bioactivity.
  • Pharmacophore Mapping : Identify critical moieties (e.g., hydroxyl group for hydrogen bonding).
  • In Vitro Assays : Test modified analogs in receptor binding (IC₅₀) or enzyme inhibition assays .

What biological assays are used to evaluate therapeutic potential?

Q. Basic

  • Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazol (PTZ) models in rodents.
  • Anti-inflammatory Testing : COX-1/COX-2 inhibition assays.
  • Receptor Binding : Radioligand displacement assays (e.g., CB1 receptor with [³H]CP-55,940) .

How to address conflicting bioactivity data across studies?

Q. Advanced

  • Statistical Analysis : ANOVA or Tukey’s test to assess significance of outliers.
  • Control Variables : Standardize assay conditions (cell lines, incubation time).
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., chlorophenyl analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol

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